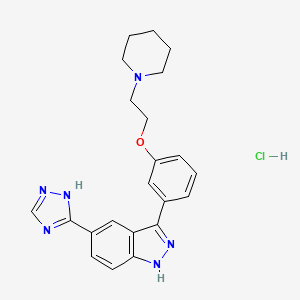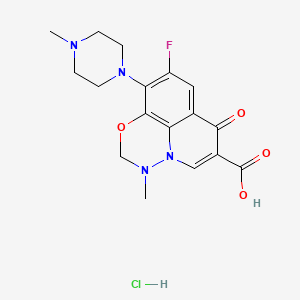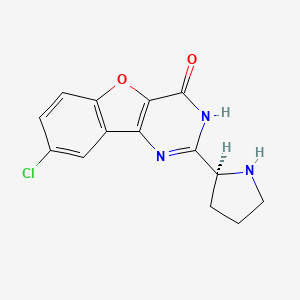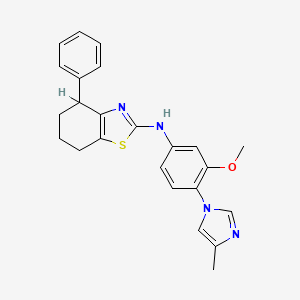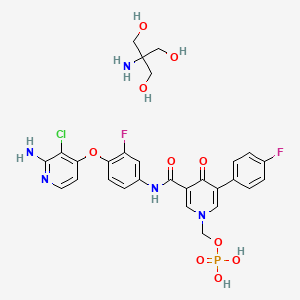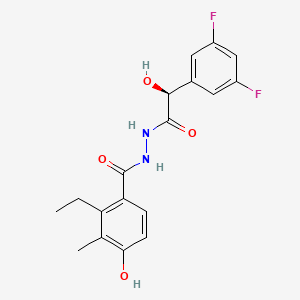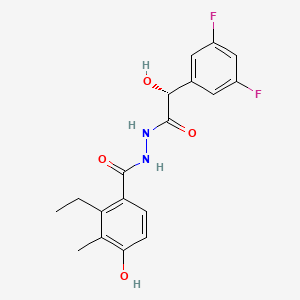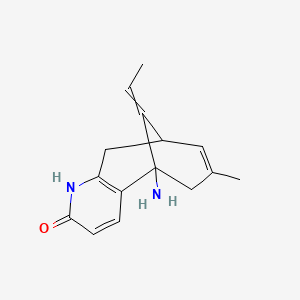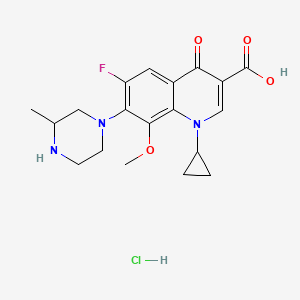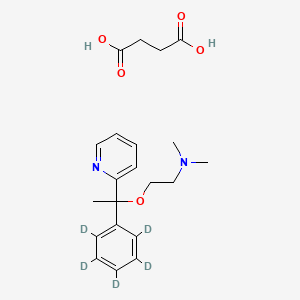
Dansyl-DL-norvaline piperidinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl-DL-norvaline piperidinium is a chemical compound with the molecular formula C22H33N3O4S. It is a derivative of norvaline, an amino acid, and is often used in biochemical research. The compound is characterized by the presence of a dansyl group, which is a fluorescent moiety, making it useful in various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-DL-norvaline piperidinium typically involves the reaction of dansyl chloride with DL-norvaline in the presence of a base, followed by the addition of piperidine. The reaction conditions often include:
Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and stirring mechanisms
Purification: Using column chromatography or recrystallization
Quality Control: Ensuring the purity and consistency of the product through analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS)
Analyse Chemischer Reaktionen
Types of Reactions
Dansyl-DL-norvaline piperidinium undergoes various chemical reactions, including:
Oxidation: The dansyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Oxidized dansyl derivatives
Reduction: Reduced dansyl derivatives
Substitution: Substituted dansyl derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Dansyl-DL-norvaline piperidinium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays and imaging techniques.
Industry: Applied in the quality control of pharmaceuticals and the monitoring of biochemical processes.
Wirkmechanismus
The mechanism of action of Dansyl-DL-norvaline piperidinium involves its interaction with specific molecular targets, primarily through the dansyl group. The fluorescent properties of the dansyl group allow it to bind to proteins and other biomolecules, enabling the visualization and quantification of these interactions. The compound can also act as a competitive inhibitor in enzymatic reactions, affecting the activity of target enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dansyl-DL-norleucine piperidinium
- Dansyl-L-glutamine piperidinium
- Dansyl-L-citrulline piperidinium
Uniqueness
Dansyl-DL-norvaline piperidinium is unique due to its specific structure, which combines the properties of norvaline and the dansyl group. This combination allows for enhanced fluorescent properties and specific interactions with biomolecules, making it particularly useful in analytical and biochemical applications.
Eigenschaften
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S.C5H11N/c1-4-7-14(17(20)21)18-24(22,23)16-11-6-8-12-13(16)9-5-10-15(12)19(2)3;1-2-4-6-5-3-1/h5-6,8-11,14,18H,4,7H2,1-3H3,(H,20,21);6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWNTZPEFCLIRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-76-6 |
Source


|
| Record name | Norvaline, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with piperidine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102783-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

